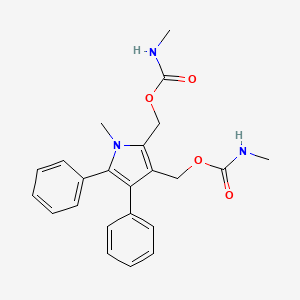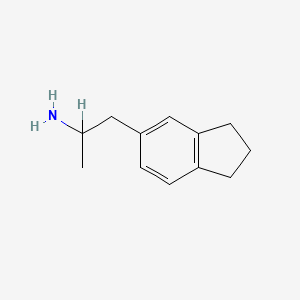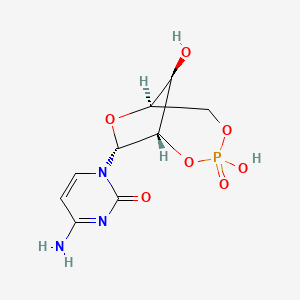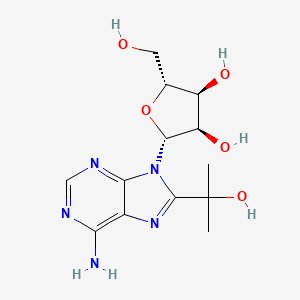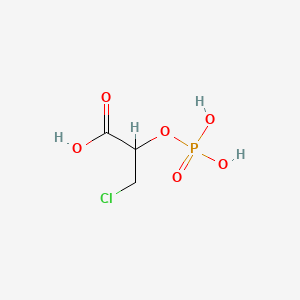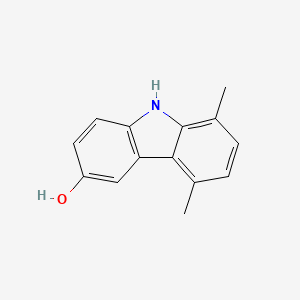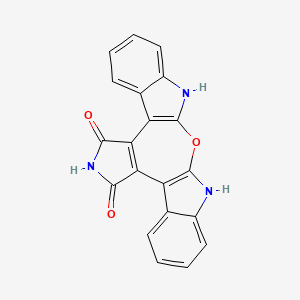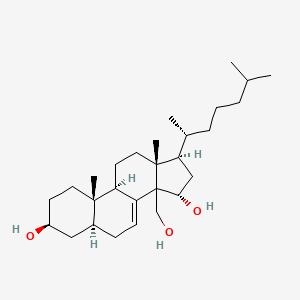
Tsuwabukinonol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tsuwabukinonol is a natural product found in Farfugium japonicum with data available.
Aplicaciones Científicas De Investigación
Antidiabetic Effects
Tsuwabukinonol has been studied for its potential antidiabetic properties. Research on compounds such as saponins from different plants, which may have similar effects to this compound, shows promise in this area. For instance, total saponins from Entada phaseoloides demonstrated significant hypoglycemic and hypolipidemic activities in type 2 diabetic rats, supporting their antidiabetic property (Zheng et al., 2012). Similarly, other plant-derived compounds have shown effectiveness in stimulating glucose uptake in both insulin-sensitive and insulin-resistant murine and human adipocytes, indicating potential antidiabetic effects (Alonso-Castro et al., 2010).
Anti-Inflammatory Properties
The anti-inflammatory properties of this compound and related compounds have also been a focus of research. Studies have found that certain plant extracts, which might share chemical similarities with this compound, can inhibit inflammation. For example, Toona sinensis, a medicinal herb, modulated autophagy and cytokines in lipopolysaccharide-induced RAW 264.7 macrophages, indicating its potential to prevent inflammation-related diseases (Kuo et al., 2020).
Cardiovascular and Metabolic Health
This compound and similar compounds may also have applications in improving cardiovascular and metabolic health. The study of 2,3,5,4'-Tetrahydroxy-stilbene-2-O-β-D-glucoside (TSG) demonstrated its potential in improving lipid accumulation and inflammation, and in regulating the intestinal microbial imbalance in ApoE-deficient mice, suggesting a preventive effect in the development and progression of atherosclerosis (Li et al., 2020).
Neuroprotective Effects
Research has also indicated the potential neuroprotective effects of this compound and related compounds. For instance, studies on Tanshinone II-A, a compound found in Salvia miltiorrhiza, revealed protective effects in cardiovascular, metabolic, neurodegenerative diseases, and cancers, hinting at the broad therapeutic applications of such compounds (Xu & Liu, 2013).
Propiedades
Número CAS |
69847-01-4 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(4R,4aS,6R,7R,8aS)-7-hydroxy-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-15(4)10(3)5-12(16)6-11(15)7-14(13)17/h10-11,13-14,17H,1,5-8H2,2-4H3/t10-,11-,13-,14-,15+/m1/s1 |
Clave InChI |
YLAHJFYRYZUGRP-BBIZWXPBSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H]([C@@H](C2)O)C(=C)C)C |
SMILES |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
SMILES canónico |
CC1CC(=O)CC2C1(CC(C(C2)O)C(=C)C)C |
| 69847-01-4 | |
Sinónimos |
8 beta-hydroxy-4 beta(H),10 beta(H),5 alpha-eremophil- 11-en-2-one tsuwabukinonol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


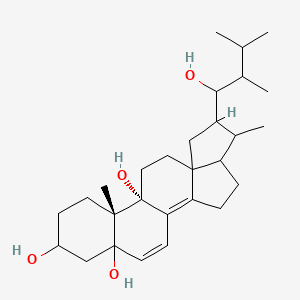
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
